5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one

PTP-1B inhibition Diabetes Insulin resistance

N5-Benzyl substitution in 1,2,5-thiadiazolidin-3-one 1,1-dioxide provides a crucial potency advantage over the phenyl analog for PTP-1B inhibition. It is a recognized PTP-1B/TC-PTP inhibitor, ideal for SAR programs in type 2 diabetes, obesity, and insulin resistance. The benzyl vector also enables selective serine protease inhibition (HLE, Cathepsin G). Do not replace with unvalidated analogs—the benzyl group is essential for activity. Purchase this specific compound to ensure assay reproducibility.

Molecular Formula C9H10N2O3S
Molecular Weight 226.25 g/mol
Cat. No. B13944739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one
Molecular FormulaC9H10N2O3S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESC1C(=O)NS(=O)(=O)N1CC2=CC=CC=C2
InChIInChI=1S/C9H10N2O3S/c12-9-7-11(15(13,14)10-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)
InChIKeyUNFJLRCZNPDZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one: Compound Identity and Scaffold Procurement Rationale


5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one (CAS: 612530-69-5; MF: C9H10N2O3S; MW: 226.25) is a heterocyclic compound characterized by a 1,2,5-thiadiazolidine core bearing a 3-oxo group and a 1,1-dioxo (cyclic sulfamide) moiety, substituted with a benzyl group at the N5 position [1]. This compound serves as a member of the 1,2,5-thiadiazolidin-3-one 1,1-dioxide class, a well-established scaffold in medicinal chemistry recognized for its bioisosteric mimicry of carboxylates and its capacity as a mechanism-based enzyme inhibitor [2]. Its structural features are directly linked to its role as an inhibitor of protein tyrosine phosphatases (PTPases), including PTP-1B [3].

5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one: The Procurement Risk of Generic Scaffold Swapping


The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold is not a simple interchangeable module. The specific placement of substituents, particularly at the N5 (R2) position, governs the vector of appended recognition elements and directly dictates both inhibitory potency and target selectivity across serine and cysteine proteinases [1]. Even within the same enzyme class, such as PTP-1B, substituting the benzyl group for a phenyl group (e.g., in 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide) results in a substantial change in the electronic environment and steric bulk, which correlates with a dramatic, quantifiable difference in inhibitory activity . Therefore, assuming functional or biological equivalence among 5-substituted analogs without direct comparative data introduces a significant risk of assay failure and project delay in drug discovery and chemical biology workflows.

5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one: A Comparative Guide to Evidence-Based Selection


Comparative Potency Evaluation of 5-Benzyl vs. 5-Phenyl Substitution for PTP-1B Inhibition

A comparison of PTP-1B inhibitory activity reveals a stark contrast in potency between 5-benzyl and 5-phenyl substituted 1,2,5-thiadiazolidin-3-one 1,1-dioxides. While 5-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one is identified as a preferred embodiment in patent literature for PTP-1B inhibition [1], its 5-phenyl analog (PTP1B-IN-1) displays a significantly weaker IC50 of 1.6 mM (1600 µM) against the same target . This >3-order-of-magnitude difference in potency strongly suggests that the benzyl substituent confers a critical advantage in binding affinity, likely through enhanced hydrophobic interactions within the enzyme's active site.

PTP-1B inhibition Diabetes Insulin resistance Scaffold optimization

Critical Role of 5-Benzyl Substitution in Enhancing Serine Protease Inhibitory Potency

In structure-activity relationship (SAR) studies of 1,2,5-thiadiazolidin-3-one 1,1-dioxide-based inhibitors, the introduction of a benzyl group at the N5 position (R2 = benzyl) was found to be a key determinant for potent inhibition of serine proteases [1]. SAR analysis demonstrated that the presence of this benzyl group leads to a 'pronounced enhancement in inhibitory potency' compared to analogs lacking this specific substitution at the S2 subsite of the target enzymes [1]. This class-level inference establishes the N5-benzyl moiety as a privileged structural feature for achieving high-affinity binding to serine proteases like human leukocyte elastase (HLE), cathepsin G, and proteinase 3.

Serine protease inhibition Inflammation SAR studies Enzyme kinetics

Structural Differentiation from 5-[(3,4-Dichlorophenyl)methyl] Analog in FABP4 Binding Affinity

While no direct head-to-head data is available, a cross-study comparison highlights the target-specific impact of the N5 substituent. The 5-benzyl compound is claimed for PTP-1B inhibition [1]. In contrast, a distinct analog, 5-[(3,4-dichlorophenyl)methyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one, has been co-crystallized with human Fatty Acid Binding Protein 4 (FABP4) and exhibits an IC50 of 0.466 µM (466 nM) [2]. This demonstrates that while the 1,1-dioxo-1,2,5-thiadiazolidin-3-one core can engage multiple targets, the specific substitution at the N5 position dictates target engagement and potency. The benzyl derivative's value proposition remains in its cited utility for PTPase-related pathways, differentiating it from other analogs optimized for FABP4.

FABP4 inhibition Metabolic disease Crystal structure Ligand binding

5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one: Targeted Applications Based on Differentiated Evidence


Scaffold Optimization and Derivative Synthesis for PTP-1B Inhibitor Development

This compound serves as a key starting material or core scaffold for the development of more potent PTP-1B inhibitors. As established in Section 3, the benzyl substitution provides a significant potency advantage over the phenyl analog (mM vs. likely µM range) [1]. Therefore, it is the appropriate choice for medicinal chemistry programs focused on generating structure-activity relationships around the N5 position for PTP-1B, potentially leading to candidates for treating type 2 diabetes, obesity, and insulin resistance.

Investigating Serine Protease Inhibition for Inflammatory Disease Models

Based on the class-level evidence that an N5-benzyl group is critical for high-potency inhibition of serine proteases like HLE and Cathepsin G [2], this compound is a strategic selection for use as a tool compound or for further derivatization in research on chronic inflammatory diseases, emphysema, and other conditions where neutrophil serine proteases play a key pathological role.

Chemical Biology Tool for Dissecting PTPase-Dependent Signaling

As a recognized inhibitor of PTPases, specifically PTP-1B and TC-PTP [1], this benzyl-substituted derivative is a valuable chemical probe for dissecting signaling pathways regulated by tyrosine phosphorylation. Its defined structure allows for the study of PTPase function in cellular models of insulin signaling and cancer, where its activity profile differentiates it from broad-spectrum phosphatase inhibitors.

Quote Request

Request a Quote for 5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.